molecular formula C8H6BrN B1283678 2-Bromo-3-methylbenzonitrile CAS No. 263159-64-4

2-Bromo-3-methylbenzonitrile

Cat. No.: B1283678
CAS No.: 263159-64-4
M. Wt: 196.04 g/mol
InChI Key: RNHZLKDKPMISMY-UHFFFAOYSA-N
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Description

2-Bromo-3-methylbenzonitrile: is an organic compound with the molecular formula C8H6BrN and a molecular weight of 196.04 g/mol . It is a derivative of benzonitrile, where a bromine atom is substituted at the second position and a methyl group at the third position on the benzene ring. This compound is commonly used in organic synthesis and various chemical research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions:

2-Bromo-3-methylbenzonitrile can be synthesized through several methods. One common method involves the bromination of 3-methylbenzonitrile. The reaction typically uses bromine (Br2) or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron (Fe) or a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane (DCM) or carbon tetrachloride (CCl4) at room temperature or slightly elevated temperatures .

Industrial Production Methods:

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: NaOH, K2CO3, DMSO, DMF, room temperature to reflux.

    Reduction: LiAlH4, Pd/C, H2, THF, ethanol, room temperature to reflux.

    Oxidation: KMnO4, CrO3, H2SO4, water, room temperature to reflux.

Major Products Formed:

    Substitution: Various substituted benzonitriles depending on the nucleophile used.

    Reduction: 2-Bromo-3-methylbenzylamine.

    Oxidation: 2-Bromo-3-methylbenzoic acid.

Mechanism of Action

The mechanism of action of 2-Bromo-3-methylbenzonitrile depends on its specific application. In organic synthesis, it acts as an electrophile in substitution reactions, where the bromine atom is replaced by a nucleophile. The nitrile group can participate in various reactions, including reduction to amines or hydrolysis to carboxylic acids . The molecular targets and pathways involved are determined by the specific reactions and conditions used.

Comparison with Similar Compounds

  • 2-Bromo-4-methylbenzonitrile
  • 2-Bromo-5-methylbenzonitrile
  • 3-Bromo-4-methylbenzonitrile
  • 4-Bromo-3-methylbenzonitrile

Comparison:

2-Bromo-3-methylbenzonitrile is unique due to the specific positioning of the bromine and methyl groups on the benzene ring. This positioning influences its reactivity and the types of reactions it can undergo. For example, the ortho position of the bromine relative to the nitrile group in this compound can lead to different steric and electronic effects compared to its isomers, affecting the outcome of substitution and reduction reactions .

Properties

IUPAC Name

2-bromo-3-methylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN/c1-6-3-2-4-7(5-10)8(6)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNHZLKDKPMISMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70573054
Record name 2-Bromo-3-methylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70573054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

263159-64-4
Record name 2-Bromo-3-methylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70573054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-3-methylbenzonitrile
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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